8-(3-Chlorophenyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-3-ol
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Overview
Description
8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL is a heterocyclic compound that features a pyrazolo[3,2-c][1,2,4]triazine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorophenylhydrazine with phenyl isocyanate to form an intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL has been investigated for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities against various cancer cell lines.
Uniqueness
8-(3-CHLOROPHENYL)-4-PHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-OL is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H11ClN4O |
---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-3-ol |
InChI |
InChI=1S/C17H11ClN4O/c18-13-8-4-7-12(9-13)14-10-19-22-15(11-5-2-1-3-6-11)17(23)21-20-16(14)22/h1-10,23H |
InChI Key |
SBMYPALPGKPFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC3=C(C=NN23)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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